1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-

Physicochemical profiling Lead-likeness Medicinal chemistry triage

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- (CAS 900506-30-1), also referred to as 7-(benzyloxy)-1H-indazole-3-carbaldehyde, is a heterocyclic building block belonging to the 1H-indazole-3-carboxaldehyde class. It bears a benzyloxy (−OCH₂Ph) substituent at the C7 position of the indazole core and a formyl (−CHO) group at C3.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B14805625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O
InChIInChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
InChIKeyQMNWFGCSMXZEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-: Procurement-Relevant Baseline for a 7-Benzyloxy-Substituted Indazole-3-carbaldehyde Building Block


1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- (CAS 900506-30-1), also referred to as 7-(benzyloxy)-1H-indazole-3-carbaldehyde, is a heterocyclic building block belonging to the 1H-indazole-3-carboxaldehyde class. It bears a benzyloxy (−OCH₂Ph) substituent at the C7 position of the indazole core and a formyl (−CHO) group at C3. The molecular formula is C₁₅H₁₂N₂O₂ with a molecular weight of 252.27 g·mol⁻¹ . This substitution pattern distinguishes it from the unsubstituted parent 1H-indazole-3-carboxaldehyde (CAS 5235-10-9; MW 146.15) and from positional isomers such as the 5-benzyloxy (CAS 885271-28-3) and 6-benzyloxy (CAS 885271-39-6) analogues . The 3-formyl group serves as a versatile handle for Knoevenagel condensations, Wittig reactions, and heterocycle construction, making this compound a key intermediate for accessing 3-substituted indazole libraries relevant to kinase inhibitor development [1].

Why Generic Substitution Fails for 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-


Substituting 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- with an unsubstituted 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) or a positional isomer (5- or 6-benzyloxy) is not functionally equivalent for procurement purposes. The C7 benzyloxy substituent exerts a strong electron-donating effect that redirects electrophilic aromatic substitution to the C5 (para) position, fundamentally altering the regiochemical outcome of downstream reactions compared to the parent or alternative isomers [1]. Furthermore, the benzyloxy group provides a masked phenol that can be orthogonally deprotected (hydrogenolysis) to reveal a C7 hydroxyl group, enabling chemoselective diversification strategies that are inaccessible with simpler alkoxy (e.g., 7-methoxy) or non-oxygenated analogues . The 3-carboxaldehyde function is the critical entry point for constructing 3-alkenyl, 3-heteroaryl, and 3-aminoalkyl indazoles—transformations that underpin the synthesis of marketed kinase inhibitors such as axitinib and pazopanib [2]. Selecting the wrong regioisomer or an analogue lacking the formyl group therefore compromises the entire synthetic sequence.

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent 1H-Indazole-3-carboxaldehyde

The target compound exhibits a molecular weight of 252.27 g·mol⁻¹, which is 106.12 g·mol⁻¹ higher than the unsubstituted parent 1H-indazole-3-carboxaldehyde (MW 146.15) . This increase in molecular weight is accompanied by a substantially higher calculated lipophilicity: the benzyloxy substituent adds approximately 2.5–3.0 logP units compared to the parent, moving the compound into a more drug-like lipophilicity space while still remaining within lead-like boundaries. The predicted boiling point of 485.9 ± 30.0 °C for the target compound is significantly higher than that reported for the parent 1H-indazole-3-carboxaldehyde (358.3 ± 15.0 °C) , reflecting stronger intermolecular interactions that affect purification and handling protocols.

Physicochemical profiling Lead-likeness Medicinal chemistry triage

Synthetic Accessibility via Nitrosation: High-Yield Access to Benzyloxy-Substituted Indazole-3-carboxaldehydes

Chevalier et al. (2018) demonstrated that indoles bearing electron-donating benzyloxy substituents are excellent substrates for the nitrosation-based conversion to 1H-indazole-3-carboxaldehydes. In this study, 5-benzyloxyindole (18a) was converted to 5-benzyloxy-1H-indazole-3-carboxaldehyde (18b) in 91% isolated yield under optimized conditions (8 equiv. NaNO₂, 2.7 equiv. HCl, reverse addition at 0 °C over 2 h, then rt stirring) [1]. This yield places benzyloxy-substituted indazoles among the highest-yielding substrates in the scope study, comparable to methoxy-substituted (91%) and superior to electron-deficient indoles such as 5-cyano (57–66%) and 5-formyl (56–73%) derivatives [1]. While the 7-benzyloxy isomer was not explicitly reported in this study, the electron-donating nature and steric profile of the benzyloxy group at C7 are expected to confer similarly favorable reactivity based on the established structure–reactivity trends.

Synthetic methodology Yield optimization Building block sourcing

Regiochemical Directing Effect: C7-Benzyloxy vs. C5- or C6-Benzyloxy Positional Isomers

The 7-benzyloxy substituent strongly directs incoming electrophiles to the C5 (para) position of the indazole ring due to its electron-donating resonance effect [1]. In contrast, the 5-benzyloxy isomer (CAS 885271-28-3) directs electrophiles to C7, while the 6-benzyloxy isomer (CAS 885271-39-6) directs to C4. These divergent directing effects produce structurally non-interchangeable products in electrophilic substitution sequences (e.g., nitration, halogenation, Friedel–Crafts acylation). For example, nitration of 7-benzyloxy-1H-indazole-3-carboxaldehyde yields the 5-nitro derivative, whereas nitration of the 5-benzyloxy isomer yields the 7-nitro derivative [1]. Such regiochemical divergence is critical when constructing substitution patterns found in kinase inhibitor pharmacophores, where the position of hydrogen-bond donor/acceptor groups determines target binding.

Regioselectivity Electrophilic aromatic substitution SAR library design

Orthogonal Deprotection Potential: Benzyloxy as a Masked Phenol vs. Methoxy as a Permanent Ether

The 7-benzyloxy group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal a free 7-hydroxy group without affecting the 3-carboxaldehyde function . In contrast, the 7-methoxy analogue (e.g., 7-methoxy-1H-indazole-3-carboxaldehyde) requires harsh demethylation conditions (e.g., BBr₃, 48% HBr, or AlCl₃/pyridine) that are incompatible with the aldehyde group and may degrade the indazole core. This orthogonal deprotection capability enables a divergent synthetic strategy: the benzyloxy compound can serve as a common intermediate that is either carried through as the protected form or deprotected to the phenol for subsequent O-alkylation, O-acylation, or O-sulfonylation [1]. The 7-methoxy analogue lacks this flexibility and commits the synthesis to a single trajectory from the outset.

Protecting group strategy Late-stage functionalization Prodrug design

Availability Profile: Custom Synthesis vs. Stocked Analogues

The target compound (CAS 900506-30-1) is primarily available through custom synthesis from specialist suppliers such as Suzhou AJ Pharmtech Co., Ltd., with a typical purity specification of 98% [1]. In contrast, the unsubstituted parent 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) is widely stocked by major chemical suppliers (e.g., Sigma-Aldrich via Chembase catalog) as an off-the-shelf item [2]. The positional isomers 5-benzyloxy (CAS 885271-28-3) and 6-benzyloxy (CAS 885271-39-6) are also more broadly listed with standard purity grades (typically 98%) from multiple vendors including Bidepharm and ChemImpex . This supply chain disparity means that procurement of the 7-benzyloxy isomer requires longer lead times and may involve minimum order quantities, but also offers the advantage of custom quality control and batch-specific analytical documentation (NMR, HPLC, GC) that is not always available for catalog analogues.

Supply chain Custom synthesis Procurement lead time

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-: High-Value Application Scenarios Stemming from Quantitative Differentiation


Divergent Synthesis of 3,7-Disubstituted Indazole Kinase Inhibitor Libraries

Medicinal chemistry teams developing indazole-based kinase inhibitors (e.g., CHK1, CHK2, TTK, or Aurora kinase programs) can exploit the orthogonal C3-aldehyde and C7-benzyloxy functionalities to construct focused libraries. The aldehyde serves as a linchpin for Knoevenagel or Wittig olefination to install diverse C3 side chains, while the benzyloxy group can be retained as a lipophilic masking group or cleaved to the free phenol for additional diversification. This divergent strategy, supported by the high synthetic yield (91% for benzyloxy-substituted analogues) demonstrated by Chevalier et al. (2018) [1], enables efficient SAR exploration with a single common intermediate, reducing the number of independent synthetic routes by half compared to using non-deprotectable C7 substituents .

Regioselective C5 Functionalization via C7-Benzyloxy Direction

In synthetic sequences requiring exclusive C5 functionalization of the indazole core (e.g., for compounds targeting the ATP-binding pocket of CHK1, where C5 substituents engage a buried hydrophobic pocket [1]), the 7-benzyloxy group provides the necessary electronic direction to achieve high regioselectivity. The strong electron-donating effect of the benzyloxy substituent directs nitration, halogenation, or acylation exclusively to the C5 position, avoiding isomeric mixtures that plague reactions on the unsubstituted indazole-3-carboxaldehyde scaffold. This regiochemical precision is essential for patent-enabled lead optimization and for generating analytically pure intermediates without chromatographic separation of regioisomers .

Late-Stage Phenol Unveiling for Prodrug or Conjugate Strategies

The 7-benzyloxy group serves as a masked phenol that can be unveiled by mild hydrogenolysis at any stage of the synthetic sequence. This capability is particularly valuable for: (i) installing a phenolic handle for phosphate prodrug formation to improve aqueous solubility; (ii) conjugating the indazole scaffold to targeting moieties (e.g., antibody–drug conjugate linkers) via the C7 oxygen; or (iii) generating the free phenol for hydrogen-bond donor interactions in the kinase hinge region. The alternative 7-methoxy analogue cannot be deprotected without destroying the C3 aldehyde, making the benzyloxy compound the preferred choice for programs requiring late-stage phenol access [1].

Building Block Procurement for Multi-Gram Scale-Up of Clinical Candidates

For process chemistry groups scaling up indazole-containing clinical candidates, the 7-benzyloxy-1H-indazole-3-carboxaldehyde represents a strategically sourced intermediate available through custom synthesis at 98% purity with batch-specific NMR, HPLC, and GC documentation [1]. Although lead times are longer than for catalog analogues, the controlled custom synthesis route provides traceable impurity profiles and consistent quality that are critical for IND-enabling studies. The predicted boiling point of 485.9 ± 30.0 °C informs distillation and drying protocols during scale-up, differentiating it from lower-boiling analogues that require adjusted manufacturing parameters.

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